5-Cyclopentyl-1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid
Description
5-Cyclopentyl-1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid is a heterocyclic compound featuring a partially saturated pyridine ring (tetrahydropyridine) substituted with a cyclopentyl group at position 5, a methyl group at position 1, and a carboxylic acid moiety at position 4. The tetrahydropyridine scaffold is notable in medicinal chemistry due to its presence in bioactive molecules, including neurotoxic agents like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) .
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
5-cyclopentyl-1-methyl-3,6-dihydro-2H-pyridine-4-carboxylic acid |
InChI |
InChI=1S/C12H19NO2/c1-13-7-6-10(12(14)15)11(8-13)9-4-2-3-5-9/h9H,2-8H2,1H3,(H,14,15) |
InChI Key |
WMIGDSAFQOMAAS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(=C(C1)C2CCCC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopentyl-1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of cyclopentanone and 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid as starting materials. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. For instance, continuous flow reactors can be employed to ensure consistent reaction conditions and higher yields. Additionally, the use of automated systems for monitoring and controlling reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopentyl-1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into its corresponding alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be employed under basic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Scientific Research Applications
CTPCA has potential applications in neuroscience, pharmacology, and medicinal chemistry. Studies are ongoing to determine its potential as a treatment for Parkinson's disease and other neurological disorders, as well as its potential as a drug lead compound for the development of new therapeutics.
- Dopamine Receptor Agonist Activity CTPCA has been reported to have dopamine receptor agonist activity and has been investigated for its potential as a treatment for Parkinson's disease.
- Anti-inflammatory and Anti-cancer Activities It has also been shown to have anti-inflammatory and anti-cancer activities.
Current State of Research
Current research on CTPCA is focused on its characterization, synthesis, and biological activity. Studies are ongoing to determine its potential as a treatment for Parkinson's disease and other neurological disorders. In addition, researchers are investigating its potential as a drug lead compound for the development of new therapeutics.
Potential Implications in Various Fields
The potential implications of CTPCA in various fields of research and industry are diverse. Its application as a Parkinson's disease treatment could have a significant impact on the pharmaceutical industry. Additionally, its anti-inflammatory and anti-cancer activities could have implications for the development of new drugs in these fields.
Toxicity and Safety
Mechanism of Action
The mechanism of action of 5-Cyclopentyl-1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in inflammation or cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison focuses on tetrahydropyridine derivatives and related heterocycles from the evidence, emphasizing substituent effects, functional groups, and biological relevance.
Core Structural Variations
Key differences in the tetrahydropyridine scaffold:
- Target Compound : Lacks 2,6-dioxo groups, resulting in a less electron-deficient ring compared to 2,6-diketone derivatives (e.g., compounds 1xc, 1xd in ) . This reduces electrophilic reactivity but may enhance stability under physiological conditions.
- MPTP (1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine) : Contains a phenyl group at position 4 instead of a carboxylic acid. MPTP is metabolized to the neurotoxin MPP+, which selectively damages dopaminergic neurons, highlighting the critical role of substituents in biological activity .
Substituent Effects
Observations:
- Position 1 Substituents: Methyl (target) vs. allyl, benzyl, or n-propyl (evidence compounds).
- Position 5 Substituents : Cyclopentyl (target) vs. hydrogen () or absence (). The cyclopentyl group increases lipophilicity (logP ~2.5 estimated) compared to smaller substituents, which may influence blood-brain barrier penetration.
- Functional Groups : The carboxylic acid (target) enhances aqueous solubility (logS ~-2.5 estimated) compared to esters (e.g., ), which are more lipophilic but less reactive in physiological environments.
Biological Activity
5-Cyclopentyl-1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid (CAS Number: 1784556-42-8) is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the context of neurological disorders. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 209.28 g/mol. Its structure features a tetrahydropyridine ring with a cyclopentyl group at the fifth position and a carboxylic acid group that contributes to its reactivity and biological interactions .
Research indicates that this compound exhibits several mechanisms of action:
- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis. It may modulate neurotransmitter systems by enhancing dopaminergic signaling, which is crucial in conditions like Parkinson's disease.
- Enzyme Interaction : It has been reported to interact with various enzymes involved in metabolic pathways. For example, it may inhibit enzymes that contribute to neurodegenerative processes, thus providing a potential therapeutic avenue for treating neurological disorders .
Biological Activity and Therapeutic Potential
The biological activity of this compound has been explored in various studies:
Table 1: Summary of Biological Activities
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Neuroprotective Study : A study demonstrated that the compound significantly reduced neuronal cell death in models of oxidative stress. The results indicated an increase in cell viability and a decrease in markers of apoptosis compared to control groups .
- Enzyme Interaction Analysis : Research involving enzyme assays showed that the compound effectively inhibited specific enzymes associated with metabolic dysregulation in neurological disorders. This inhibition correlated with improved metabolic function in neuronal cells .
- Behavioral Studies : In animal models of Parkinson's disease, administration of the compound resulted in improved motor function and reduced symptoms associated with the disease. These findings suggest its potential as a therapeutic agent for managing Parkinson's disease symptoms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
